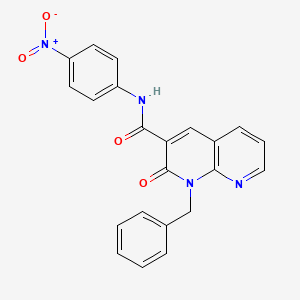

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c27-21(24-17-8-10-18(11-9-17)26(29)30)19-13-16-7-4-12-23-20(16)25(22(19)28)14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDVAIZQQJPYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.

Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the corresponding carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides for nucleophilic substitution, nitric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or proteins involved in cancer cell proliferation.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: Similar structure but with an isoquinoline core.

Uniqueness

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts distinct electronic and steric properties compared to quinoline or isoquinoline derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C23H18N4O5

- Molecular Weight : 430.4 g/mol

- CAS Number : 899745-02-9

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the inhibition of key enzymes related to neurodegenerative diseases and cancer. The following sections detail specific activities and findings from various studies.

Enzyme Inhibition Studies

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been evaluated for its inhibitory effects on several enzymes:

Monoamine Oxidase (MAO) Inhibition

MAO is crucial in the metabolism of neurotransmitters. Inhibitors of MAO can have therapeutic effects in depression and neurodegenerative disorders.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 0.51 | >78.4 |

This compound showed a significant inhibitory effect on MAO-B with an IC50 value of 0.51 µM, indicating its potential as a selective MAO-B inhibitor .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

AChE and BChE are important for cholinergic signaling in the brain. Inhibition of these enzymes can be beneficial in treating Alzheimer's disease.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | 0.69 | 2.84 |

The compound demonstrated competitive inhibition against both AChE and BChE, with IC50 values of 0.69 µM for AChE and 2.84 µM for BChE .

Mechanistic Studies

Molecular Docking : Docking studies suggest that the compound interacts favorably with the active sites of MAO-B and AChE/BChE, confirming its potential as a competitive inhibitor .

Toxicity Assessment : The compound was tested on Vero cells to evaluate cytotoxicity. Results indicated that it was nontoxic up to concentrations of 100 µg/mL, demonstrating a good safety profile for further development .

Case Studies and Research Findings

In a study focused on neuroprotective agents, the compound was shown to attenuate oxidative stress-induced cellular damage in neuronal cell lines. This suggests its potential role in protecting against neurodegeneration .

Another study highlighted its effect on reducing amyloid plaques in transgenic mouse models of Alzheimer’s disease, indicating its therapeutic potential in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols:

Core formation : Cyclization of substituted pyridine precursors under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to form the naphthyridine core.

Functionalization : Introduction of the benzyl and 4-nitrophenyl groups via nucleophilic substitution or amide coupling (e.g., EDC/HOBt-mediated reactions).

Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, solvent polarity, catalyst loading) to improve yield. For example, refluxing in DMF at 50°C for 12 hours may increase coupling efficiency .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.9 ppm, carbonyl signals at δ 165–170 ppm) .

Q. How do substituents (benzyl, 4-nitrophenyl) influence the compound’s solubility and stability in biological assays?

- Methodology :

- Solubility : Test in polar (DMSO, PBS) and non-polar solvents (ethyl acetate) using UV-Vis spectroscopy. The 4-nitrophenyl group enhances polarity but may reduce cell permeability.

- Stability : Perform accelerated degradation studies (pH 2–9, 37°C) with LC-MS monitoring. The benzyl group increases steric hindrance, reducing hydrolysis susceptibility compared to methyl analogs .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

- Key Techniques :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping aromatic signals. For example, the naphthyridine core’s H2 proton appears as a singlet near δ 9.1 ppm .

- MS : High-resolution ESI-MS to confirm molecular weight (calculated for C₂₃H₁₆N₄O₄: 428.11 g/mol).

- Artifact Management : Use deuterated solvents (DMSO-d₆) to avoid solvent peaks and decouple during ¹³C acquisition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-nitrophenyl group in target binding?

- Methodology :

Analog Synthesis : Replace 4-nitrophenyl with electron-donating (e.g., 4-methoxyphenyl) or electron-withdrawing (e.g., 4-cyanophenyl) groups.

Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets (e.g., kinases, DNA topoisomerases).

Data Interpretation : Correlate substituent Hammett constants (σ) with binding constants (Kd). The 4-nitro group’s electron-withdrawing nature may enhance π-stacking in hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?

- Approach :

Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.

Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation.

Data Harmonization : Apply multivariate analysis to account for variables like oxygen tension or serum protein binding .

Q. How does the compound’s stability under physiological conditions impact in vivo pharmacokinetic modeling?

- Methodology :

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS/MS. The 2-oxo group may undergo esterase-mediated hydrolysis, requiring prodrug strategies.

- Pharmacokinetic Modeling : Use compartmental models (e.g., WinNonlin) to predict clearance rates. Adjust for logP (~3.2) and protein binding (>90%) to refine bioavailability estimates .

Q. What computational methods predict off-target interactions, and how can they guide experimental prioritization?

- Workflow :

Docking Studies : Use AutoDock Vina to screen against the PDB database. Focus on ATP-binding sites due to the naphthyridine core’s structural mimicry of purines.

Machine Learning : Train models on ChEMBL data to predict cytotoxicity (e.g., random forest classifiers using molecular descriptors).

Validation : Prioritize top 5 predicted off-targets (e.g., carbonic anhydrase IX) for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.